molecular formula C6H10N2O4 B091563 2-Acetamido-4-amino-4-oxobutanoic acid CAS No. 16473-76-0

2-Acetamido-4-amino-4-oxobutanoic acid

Cat. No. B091563
CAS RN: 16473-76-0
M. Wt: 174.15 g/mol
InChI Key: HXFOXFJUNFFYMO-UHFFFAOYSA-N
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Description

2-Acetamido-4-amino-4-oxobutanoic acid is an endogenous metabolite . It is also known as a derivative of asparagine . The molecular formula of this compound is C6H10N2O4 .


Molecular Structure Analysis

The molecular structure of 2-Acetamido-4-amino-4-oxobutanoic acid can be represented by the InChI string: InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12) . The SMILES representation is OC(=O)C(NC(=O)C)CC(=O)N . The compound has a net charge of 0, an average mass of 174.156, and a mono-isotopic mass of 174.06406 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.15 . It appears as a solid, white to off-white substance . It is soluble in DMSO and water .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • FT-IR and Molecular Structure Analysis : The compound was analyzed using FT-IR, NMR, and X-ray diffraction, revealing insights into its structural and vibrational properties, such as hyper-conjugative interactions and charge delocalization. This analysis also included the computation of vibrational wavenumbers, hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential mapping (Rahul et al., 2015).

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research focused on the asymmetric reduction and condensation of derivatives, yielding specific compounds used in various chemical applications, such as (R)-oxyracetam (B. Ye, 2011).
  • Oxidative Capabilities : The compound's derivatives, like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, have been explored for their oxidative capabilities in transforming alcohols to carbonyl derivatives and other reactions, highlighting their utility in organic synthesis (M. Mercadante et al., 2013).

Biological and Pharmacological Potential

  • Biological Role and Computational Prediction Models : The compound's derivatives, like 4-carboxyglutamate, play a significant role in biological processes such as blood coagulation. Computational models have been developed to predict the occurrence of these derivatives in biological systems, indicating their importance in medical research (Asghar Shah & Y. Khan, 2020).
  • NMDA Receptor and nNOS Activity : Certain derivatives have been studied for their neuroprotective properties, particularly in their interactions with NMDA receptors and nNOS activity, indicating potential applications in neurological disorder treatments (E. Camacho et al., 2002).

Technological and Analytical Applications

  • pH Imaging Using Hyperpolarized 13C MRI : N-(2-Acetamido)-2-aminoethanesulfonic acid, a derivative, has been applied in pH imaging using hyperpolarized 13C MRI, showcasing the compound's potential in enhancing medical imaging techniques (R. Flavell et al., 2015).

Future Directions

The future directions for research on 2-Acetamido-4-amino-4-oxobutanoic acid are not specified in the sources I found. Given its status as an endogenous metabolite , it may be of interest in studies of metabolic processes and diseases.

properties

IUPAC Name

2-acetamido-4-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFOXFJUNFFYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936987
Record name N-(1-Hydroxyethylidene)-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-4-amino-4-oxobutanoic acid

CAS RN

16473-76-0, 4033-40-3
Record name N2-Acetylasparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16473-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Acetyl-DL-asparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016473760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC186895
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186895
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Record name N-(1-Hydroxyethylidene)-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-acetyl-DL-asparagine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.831
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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